1-Tert-butylsulfanyl-2-(trifluoromethyl)benzene
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Overview
Description
1-Tert-butylsulfanyl-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a tert-butylsulfanyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butylsulfanyl-2-(trifluoromethyl)benzene typically involves the introduction of the tert-butylsulfanyl and trifluoromethyl groups onto a benzene ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butylsulfanyl-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Tert-butylsulfanyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Tert-butylsulfanyl-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The sulfanyl group can participate in redox reactions, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Tert-butylsulfanyl-2-fluorobenzene: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
1-Tert-butylsulfanyl-2-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group.
1-Tert-butylsulfanyl-2-methylbenzene: Features a methyl group instead of a trifluoromethyl group.
Uniqueness: 1-Tert-butylsulfanyl-2-(trifluoromethyl)benzene is unique due to the presence of both the tert-butylsulfanyl and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfanyl group provides reactivity in redox reactions. This combination makes the compound valuable for various applications in research and industry .
Properties
IUPAC Name |
1-tert-butylsulfanyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3S/c1-10(2,3)15-9-7-5-4-6-8(9)11(12,13)14/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGLBPIAOFJJGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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